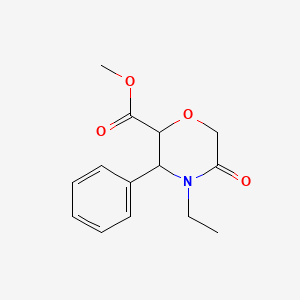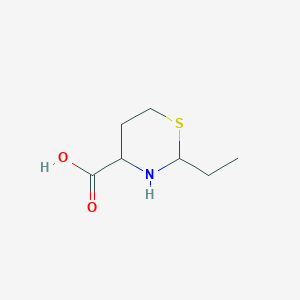![molecular formula C16H17N3O B13260482 5-(3-Aminophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13260482.png)
5-(3-Aminophenyl)-2-[(2-methoxyethyl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminophenyl)-2-[(2-methoxyethyl)amino]benzonitrile is an organic compound that belongs to the class of aromatic amines These compounds are characterized by the presence of an amino group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminophenyl)-2-[(2-methoxyethyl)amino]benzonitrile typically involves multi-step organic reactions. One possible route could be:
Nitration: Starting with a suitable aromatic compound, a nitration reaction introduces a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducers like tin(II) chloride.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can undergo further reduction to form secondary or tertiary amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a catalyst, or chemical reducers like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: May be used in the development of probes for studying biological systems.
Medicine
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-(3-Aminophenyl)-2-[(2-methoxyethyl)amino]benzonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Aniline Derivatives: Compounds like aniline and its derivatives share the amino group attached to an aromatic ring.
Benzonitrile Derivatives: Compounds like benzonitrile and its derivatives share the nitrile group attached to an aromatic ring.
Uniqueness
5-(3-Aminophenyl)-2-[(2-methoxyethyl)amino]benzonitrile is unique due to the combination of the amino group, the 2-methoxyethyl group, and the nitrile group on the aromatic ring. This combination of functional groups can impart unique chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
5-(3-aminophenyl)-2-(2-methoxyethylamino)benzonitrile |
InChI |
InChI=1S/C16H17N3O/c1-20-8-7-19-16-6-5-13(9-14(16)11-17)12-3-2-4-15(18)10-12/h2-6,9-10,19H,7-8,18H2,1H3 |
InChI Key |
XBJNVYNLYIYOQF-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C2=CC(=CC=C2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B13260412.png)

![2-[(Cyclohexanesulfonyl)methyl]pyrrolidine](/img/structure/B13260426.png)

amine](/img/structure/B13260444.png)


![2-[(4-Chlorophenoxy)methyl]pyrrolidine](/img/structure/B13260456.png)

![Spiro[2.4]heptane-4-carboxamide](/img/structure/B13260471.png)
![2-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13260477.png)
![4-[(Pentylamino)methyl]benzonitrile](/img/structure/B13260481.png)
